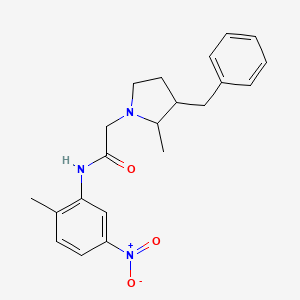
N-(4-acetamido-3-methoxyphenyl)-2-oxo-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamido-3-methoxyphenyl)-2-oxo-2-phenylacetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an acetamido group, a methoxy group, and a phenylacetamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamido-3-methoxyphenyl)-2-oxo-2-phenylacetamide typically involves the reaction of 4-acetamido-3-methoxyaniline with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-performance catalysts can enhance the efficiency and yield of the reaction. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-acetamido-3-methoxyphenyl)-2-oxo-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-acetamido-3-methoxyphenyl)-2-oxo-2-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(4-acetamido-3-methoxyphenyl)-2-oxo-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-acetamido-3-methoxyphenyl)phthalamic acid
- 4-acetamido-3-methoxyphenyl thiocyanate
Uniqueness
N-(4-acetamido-3-methoxyphenyl)-2-oxo-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-(4-acetamido-3-methoxyphenyl)-2-oxo-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)18-14-9-8-13(10-15(14)23-2)19-17(22)16(21)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVQZRBRAYZRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-iodo-4-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7426690.png)
![[5-(diethylaminomethyl)furan-2-yl]-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7426693.png)
![1-(4-methylbenzoyl)-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7426694.png)
![2-[2-(5-fluoro-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one](/img/structure/B7426708.png)
![3-[(3-Fluoro-4-nitrophenyl)methylsulfanyl]-4-methyl-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7426716.png)

![2-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carbonyl]-2,7-diazaspiro[4.4]nonan-8-one](/img/structure/B7426735.png)
![Methyl 1-methyl-4-[(2-methyl-2-phenylmorpholine-4-carbonyl)amino]pyrrole-2-carboxylate](/img/structure/B7426737.png)

![N-[1-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B7426756.png)
![Ethyl 1-methyl-4-[(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]pyrrole-2-carboxylate](/img/structure/B7426761.png)
![N-[2-(6-chloropyridin-3-yl)ethyl]-1-phenyltetrazol-5-amine](/img/structure/B7426765.png)
![N-[3-chloro-4-(2-methylpiperidine-1-carbonyl)phenyl]-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7426785.png)
![N-[3-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methylamino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7426803.png)
